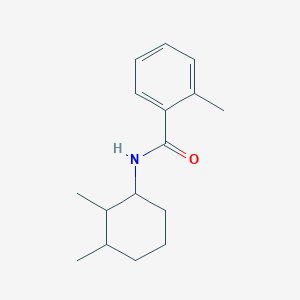
N-(2,3-dimethylcyclohexyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylcyclohexyl)-2-methylbenzamide is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It falls within the class of amides and features a cyclohexyl group along with a methylbenzamide moiety.
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-(2,3-dimethylcyclohexyl)-2-methylbenzamide involves the condensation of 2,3-dimethylcyclohexylamine (an amine) with 2-methylbenzoic acid (an acid). The reaction typically occurs under acidic conditions, leading to the formation of the amide bond. The specific reaction conditions and reagents used may vary depending on the desired yield and purity.
Industrial Production:: While industrial-scale production methods for this compound are not widely documented, laboratory-scale synthesis provides a foundation for potential industrial processes. Researchers and manufacturers may optimize these methods for large-scale production.
Chemical Reactions Analysis
N-(2,3-dimethylcyclohexyl)-2-methylbenzamide can participate in various chemical reactions:
- Oxidation : It may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions could yield reduced forms of the compound.
- Substitution : Substitution reactions at the aromatic ring or the amide nitrogen are possible. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
N-(2,3-dimethylcyclohexyl)-2-methylbenzamide finds applications in various scientific fields:
- Chemistry : It serves as a model compound for studying amide chemistry, reactivity, and stereochemistry.
- Biology : Researchers explore its interactions with biological macromolecules (e.g., proteins) and its potential as a drug scaffold.
- Medicine : Investigations focus on its pharmacological properties, including potential therapeutic effects.
- Industry : Its unique structure may inspire novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N-(2,3-dimethylcyclohexyl)-2-methylbenzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets (e.g., receptors, enzymes) and modulation of cellular pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-11-8-6-10-15(13(11)3)17-16(18)14-9-5-4-7-12(14)2/h4-5,7,9,11,13,15H,6,8,10H2,1-3H3,(H,17,18) |
InChI Key |
PYKQBJFBGDADKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-N'-{[(2-fluorophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide](/img/structure/B10956155.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B10956167.png)
![(1Z)-N'-{[(2-fluorophenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10956168.png)
![11,13-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956175.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10956176.png)
![9-[3-chloro-5-ethoxy-4-(propan-2-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10956181.png)
![ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10956187.png)
![3-[(acetyloxy)methyl]-7-{[3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10956190.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10956194.png)
![2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10956206.png)
![Ethyl 2-(2-hydroxyphenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10956217.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10956220.png)
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B10956226.png)
![2,4-dichloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B10956234.png)
